Titanocene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Titanocene has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

Medicine: Research is ongoing to develop this compound-based drugs for cancer treatment.

Wirkmechanismus

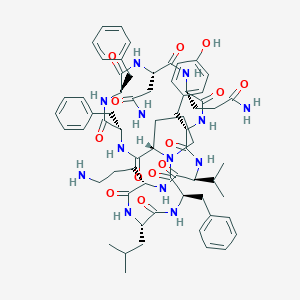

Titanocene, also known as cyclopenta-1,3-diene;titanium(4+);dichloride, is an organotitanium compound that has been investigated for its potential use in various applications, including as an anticancer drug . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets cancer cells, specifically renal-cell cancer and other solid tumors . It is transported via serum albumin selectively into cancer cells and targets their DNA by coordinating strongly to phosphate groups .

Mode of Action

This compound interacts with its targets by binding to the DNA of cancer cells . This binding occurs at the phosphate groups of the DNA, leading to changes in the DNA structure . Additionally, this compound is able to induce apoptosis via the FAS receptor pathway .

Biochemical Pathways

This compound affects various biochemical pathways related to cancer cell growth and survival. Its cytotoxic and apoptosis-inducing properties lead to the death of cancer cells . Furthermore, it has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, thus preventing the supply of nutrients to the cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is transported via serum albumin selectively into cancer cells

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to the death of cancer cells and a reduction in tumor size. Very encouraging is the fact that this compound is breaking platinum-resistance in human colon and human lung cancer cells , which might make it attractive as a cytotoxic component of future 2nd or 3rd line cancer treatments.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of serum albumin in the body can affect the transport of this compound into cancer cells

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

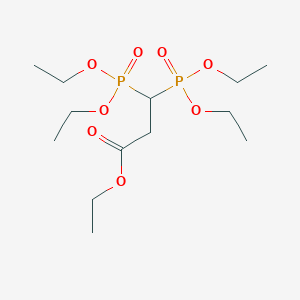

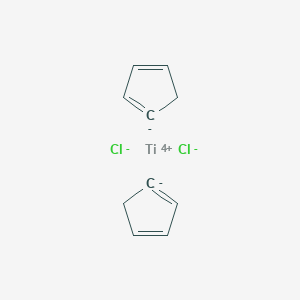

Synthetic Routes and Reaction Conditions: Titanocene can be synthesized through several methods. One common method involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide in an ether solvent. The reaction proceeds as follows:

TiCl4+2C5H5MgBr→(C5H5)2TiCl2+2MgBrCl

Another method involves the reaction of titanium tetrachloride with sodium cyclopentadienide:

TiCl4+2NaC5H5→(C5H5)2TiCl2+2NaCl

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and anhydrous conditions is crucial to prevent hydrolysis and oxidation of the reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: Titanocene undergoes various types of chemical reactions, including:

Reduction: this compound can be reduced to low-valent titanium species using reducing agents such as lithium aluminum hydride or sodium amalgam.

Oxidation: It can be oxidized to higher oxidation states using oxidizing agents like chlorine or bromine.

Substitution: this compound can undergo substitution reactions where the chloride ligands are replaced by other ligands such as alkyl, aryl, or alkoxide groups.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Oxidation: Chlorine gas in dichloromethane.

Substitution: Alkyl lithium reagents in hexane.

Major Products Formed:

Reduction: Low-valent titanium complexes.

Oxidation: Higher oxidation state titanium compounds.

Substitution: this compound derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Titanocene is unique among metallocenes due to its specific reactivity and applications. Similar compounds include:

Ferrocene: Bis(cyclopentadienyl)iron(II), known for its stability and use in organic synthesis.

Zirconocene: Bis(cyclopentadienyl)zirconium(IV) dichloride, used in polymerization reactions.

Molybdenocene: Bis(cyclopentadienyl)molybdenum(IV) dichloride, known for its catalytic properties in organic transformations.

This compound stands out due to its versatility in both chemical reactions and applications, particularly in the field of medicinal chemistry.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Titanocene involves the reaction of cyclopentadienyl magnesium bromide with titanium tetrachloride in the presence of a reducing agent.", "Starting Materials": [ "Cyclopentadiene", "Magnesium", "Bromine", "Titanium tetrachloride", "Reducing agent" ], "Reaction": [ "Step 1: Preparation of cyclopentadienyl magnesium bromide by reacting cyclopentadiene with magnesium and bromine in diethyl ether.", "Step 2: Generation of TiCl4 by reacting titanium tetrachloride with magnesium in diethyl ether.", "Step 3: Addition of cyclopentadienyl magnesium bromide to TiCl4 in diethyl ether.", "Step 4: Reduction of the resulting intermediate with a reducing agent to form Titanocene." ] } | |

CAS-Nummer |

1271-19-8 |

Molekularformel |

C10H2Cl2Ti-10 |

Molekulargewicht |

240.89 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;dichlorotitanium |

InChI |

InChI=1S/2C5H.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 |

InChI-Schlüssel |

DYUFLUNZOBVZGN-UHFFFAOYSA-L |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4] |

Kanonische SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl |

Color/Form |

Bright red acicular crystals from toluene Reddish-orange crystalline solid |

Dichte |

1.6 (NTP, 1992) 1.60 |

melting_point |

552 °F (NTP, 1992) 289 °C +/- 2 deg |

| 1271-19-8 | |

Physikalische Beschreibung |

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992) |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Haltbarkeit |

STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR |

Löslichkeit |

Decomposes (NTP, 1992) Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.